

Application Notes and Protocols: Flow Cytometry Analysis of Intracellular Calcium with NPS-2143

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Compound of Interest		
Compound Name:	NPS-2143	
Cat. No.:	B1680073	Get Quote

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Introduction

NPS-2143 is a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor that plays a crucial role in calcium homeostasis.[1][2][3] By inhibiting the CaSR, NPS-2143 can modulate intracellular calcium ([Ca2+]i) levels, making it a valuable tool for studying CaSR signaling and for the development of therapeutics targeting this receptor.[1][2] Flow cytometry provides a high-throughput method for quantifying changes in [Ca2+]i at the single-cell level, offering a powerful platform to investigate the effects of compounds like NPS-2143.

These application notes provide a detailed protocol for the analysis of **NPS-2143**'s effect on intracellular calcium mobilization using flow cytometry. The primary focus is on utilizing HEK293 cells stably expressing the human CaSR, a common in vitro model system for such studies.

Principle of the Assay

This assay employs a fluorescent calcium indicator, such as Fluo-4 AM or Indo-1 AM, which can be loaded into cells. These indicators exhibit a significant increase in fluorescence intensity upon binding to free calcium.[4][5] Following stimulation of the CaSR with an agonist (e.g., extracellular Ca2+), the resulting influx of calcium leads to an increase in the fluorescence of



the indicator, which can be detected by a flow cytometer. **NPS-2143**, as a CaSR antagonist, is expected to inhibit this agonist-induced calcium mobilization in a dose-dependent manner.

Data Presentation

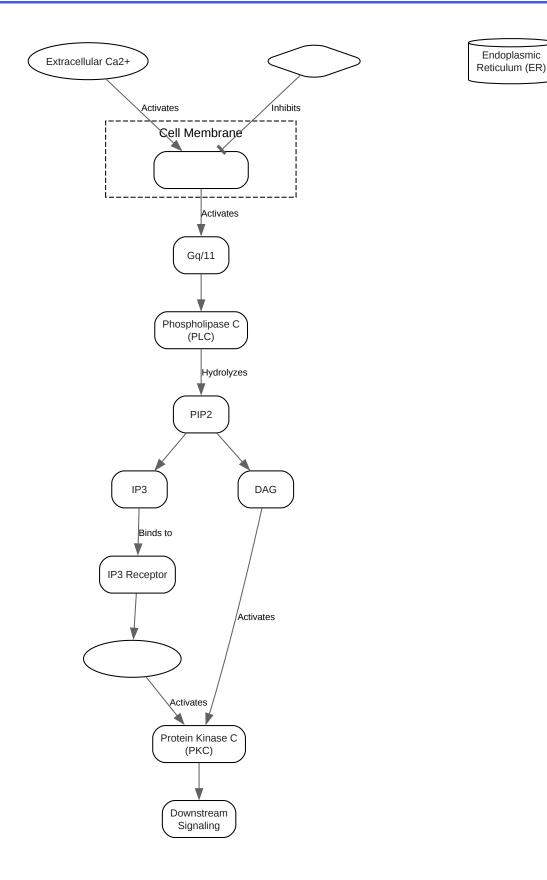
The following table summarizes the expected quantitative data from a typical experiment investigating the dose-dependent effect of **NPS-2143** on the EC50 of extracellular Ca2+ in HEK293 cells expressing a mutant CaSR.

NPS-2143 Concentration (nM)	EC50 of Extracellular Ca2+ (mM)	Fold Shift in EC50 (vs. 0 nM)
0	1.94 ± 0.07	1.0
20	2.79 ± 0.19	1.44
40	≥ 4.0	≥ 2.06
80	≥ 4.0	≥ 2.06

Data adapted from a study on a mutant CaSR. The magnitude of the effect may vary depending on the specific cell line and CaSR construct used.[6]

Mandatory Visualizations Signaling Pathway of CaSR and Inhibition by NPS-2143



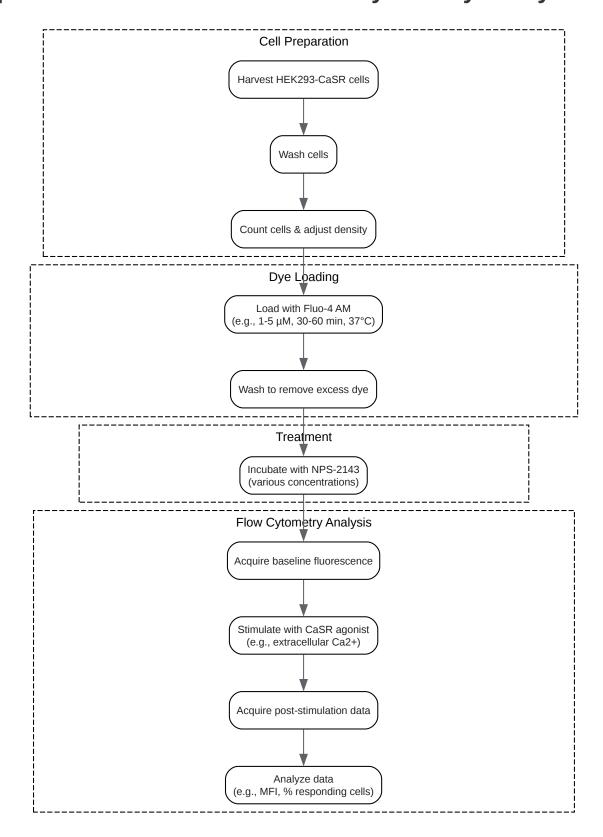


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Caption: CaSR signaling pathway and its inhibition by NPS-2143.



Experimental Workflow for Flow Cytometry Analysis

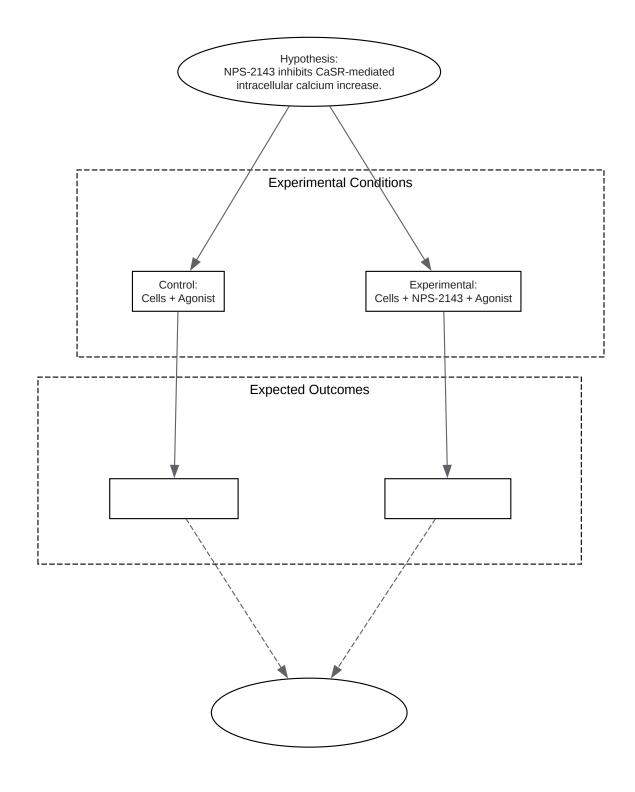


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Caption: Experimental workflow for analyzing NPS-2143 effects.

Logical Relationship of the Experiment





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Caption: Logical framework of the **NPS-2143** experiment.

Experimental Protocols Materials and Reagents

- Cell Line: HEK293 cells stably expressing the human Calcium-Sensing Receptor (HEK293-CaSR).
- NPS-2143: Prepare a stock solution (e.g., 10 mM) in DMSO and store at -20°C.
- Calcium Indicator:
 - Fluo-4 AM (Acetoxymethyl ester)
 - Indo-1 AM (Acetoxymethyl ester)
- Pluronic F-127: 20% (w/v) solution in DMSO.
- Probenecid: (Optional) To prevent dye leakage.
- CaSR Agonist: CaCl2 solution.
- Cell Culture Medium: DMEM supplemented with 10% FBS, penicillin/streptomycin.
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+, buffered with HEPES.
- Flow Cytometer: Equipped with appropriate lasers and filters for the chosen calcium indicator (e.g., 488 nm excitation and ~520 nm emission for Fluo-4).

Protocol 1: Intracellular Calcium Measurement using Fluo-4 AM

1. Cell Preparation: a. Culture HEK293-CaSR cells to 80-90% confluency. b. Harvest cells using a non-enzymatic cell dissociation solution to maintain receptor integrity. c. Wash the cells

Methodological & Application





once with PBS and resuspend in pre-warmed assay buffer. d. Count the cells and adjust the concentration to 1×10^6 cells/mL.

- 2. Fluo-4 AM Loading: a. Prepare the Fluo-4 AM loading solution. For a final concentration of 2 μ M Fluo-4 AM, mix 2 μ L of 1 mM Fluo-4 AM stock with 2 μ L of 20% Pluronic F-127 in 1 mL of assay buffer. b. Add the loading solution to the cell suspension. c. Incubate for 30-60 minutes at 37°C in the dark. d. (Optional) Add probenecid to the loading buffer to a final concentration of 1-2.5 mM to inhibit dye extrusion. e. After incubation, wash the cells twice with assay buffer to remove extracellular dye. f. Resuspend the cells in assay buffer at a concentration of 1 x 10^6 cells/mL.
- 3. **NPS-2143** Treatment: a. Aliquot the Fluo-4 AM-loaded cells into flow cytometry tubes. b. Add **NPS-2143** to the respective tubes to achieve the desired final concentrations (e.g., 0, 10, 20, 40, 80, 100 nM). A vehicle control (DMSO) should be included. c. Incubate the cells with **NPS-2143** for 15-30 minutes at room temperature in the dark.
- 4. Flow Cytometry Acquisition: a. Set up the flow cytometer with the appropriate laser (e.g., 488 nm) and emission filter (e.g., 530/30 nm bandpass) for Fluo-4. b. Establish a stable baseline fluorescence signal for each sample by acquiring data for approximately 30-60 seconds. c. Pause the acquisition, add the CaSR agonist (e.g., CaCl2 to a final concentration that elicits a submaximal response) to the cell suspension, and immediately resume data acquisition. d. Continue acquiring data for 3-5 minutes to capture the peak calcium response and its subsequent decay.
- 5. Data Analysis: a. Gate the cell population of interest based on forward and side scatter properties. b. Analyze the change in mean fluorescence intensity (MFI) over time. c. The peak MFI after agonist stimulation is indicative of the intracellular calcium concentration. d. Compare the peak MFI of **NPS-2143** treated samples to the vehicle control to determine the inhibitory effect. e. The percentage of responding cells can also be quantified.

Protocol 2: Using Indo-1 AM (Ratiometric Measurement)

The protocol is similar to that for Fluo-4 AM, with the following key differences:

Indo-1 AM Loading: Use Indo-1 AM at a final concentration of 1-5 μM.



- Flow Cytometer Setup: Indo-1 requires a UV laser for excitation (~355 nm). The fluorescence emission is measured at two wavelengths: ~405 nm (calcium-bound) and ~485 nm (calcium-free).
- Data Analysis: The data is analyzed as the ratio of the two emission wavelengths (e.g., 405 nm / 485 nm) over time. This ratiometric measurement is less susceptible to variations in dye loading and cell size.

Troubleshooting

- Low Fluorescence Signal:
 - Increase the concentration of the calcium indicator.
 - Increase the incubation time for dye loading.
 - Ensure cells are healthy and viable.
- High Background Fluorescence:
 - Ensure complete removal of extracellular dye by thorough washing.
 - Optimize the concentration of the calcium indicator to avoid overloading.
- No Response to Agonist:
 - Confirm the expression and functionality of the CaSR in the cell line.
 - Check the concentration and viability of the agonist.
 - Ensure the assay buffer contains an appropriate concentration of extracellular calcium.
- · Cell Clumping:
 - Handle cells gently during preparation.
 - Consider adding a small amount of DNase to the buffer if cell lysis is an issue.



By following these detailed protocols and application notes, researchers can effectively utilize flow cytometry to investigate the pharmacological effects of **NPS-2143** on intracellular calcium signaling mediated by the Calcium-Sensing Receptor.

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